molecular formula C16H26O2S B4973969 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene

1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene

Cat. No. B4973969
M. Wt: 282.4 g/mol
InChI Key: ZMUCHLCRDCLHHN-UHFFFAOYSA-N
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Description

1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene, also known as ITMH, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. ITMH is a derivative of 3-methoxyphenol and has a unique structure that makes it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene involves its ability to bind to specific target proteins, such as PTP1B, and inhibit their activity. This leads to downstream effects on various signaling pathways that regulate cellular processes. 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects
1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene has been found to have various biochemical and physiological effects in cells and organisms. It has been shown to improve insulin sensitivity in mice, which could have potential applications in the treatment of diabetes. 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene has also been found to induce lipid droplet formation in cells, which could have implications for the study of lipid metabolism and obesity. Additionally, 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene in lab experiments is its specificity for certain target proteins, such as PTP1B. This allows researchers to investigate the role of these proteins in various cellular processes. Additionally, 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene has been shown to have low toxicity in cells, making it a safe tool for investigating biological processes. However, one limitation of using 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene is its relatively high cost compared to other chemical probes.

Future Directions

There are several future directions for research involving 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene. One area of interest is the development of 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene-based therapies for the treatment of diabetes and cancer. Additionally, 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene could be used as a tool for investigating the role of lipid droplets in various cellular processes, such as obesity and metabolic disorders. Further studies are also needed to investigate the potential side effects of 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene and its long-term effects on cellular processes. Finally, the development of new synthesis methods for 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene could lead to more efficient and cost-effective production of this valuable chemical probe.
Conclusion
In conclusion, 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene is a unique chemical compound that has been of interest to researchers due to its potential applications in scientific research. Its ability to inhibit specific target proteins and induce apoptosis in cancer cells makes it a valuable tool for investigating various biological processes. While there are limitations to its use, the future directions for research involving 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene are promising and could lead to new therapies for the treatment of various diseases.

Synthesis Methods

1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene can be synthesized using a two-step process involving the reaction of 3-methoxyphenol with 6-bromohexanethiol, followed by the reaction of the resulting compound with potassium carbonate and isopropyl bromide. The final product is obtained through purification using column chromatography. This synthesis method has been reported to yield 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene with a high purity and yield.

Scientific Research Applications

1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene has been used in various scientific research studies due to its unique structure and properties. It has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling. 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene has been used as a fluorescent probe for imaging lipid droplets in cells.

properties

IUPAC Name

1-methoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2S/c1-14(2)19-12-7-5-4-6-11-18-16-10-8-9-15(13-16)17-3/h8-10,13-14H,4-7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUCHLCRDCLHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene

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